2-N-Fmoc-aminomethyl piperidine

Peptide Synthesis Medicinal Chemistry Building Blocks

Select the 2-isomer (98% purity) for constructing methyl-substituted spirocyclic piperidine-azetidine/pyrrolidine ring systems. The 2-position geometry uniquely enables cyclization for two orthogonally protected amines, supporting advanced SAR exploration. Its distinct LogD (1.78) optimizes reverse-phase HPLC retention. A 98% purity standard reduces impurities in sensitive GMP-like campaigns and biological assays, minimizing re-purification. Store at 2-8°C.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 672310-15-5
Cat. No. B1596730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Fmoc-aminomethyl piperidine
CAS672310-15-5
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24)
InChIKeyFJMWJNIFDZWLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Fmoc-aminomethyl piperidine (CAS 672310-15-5): Procurement Specifications and Technical Baseline


2-N-Fmoc-aminomethyl piperidine (CAS 672310-15-5) is an Fmoc-protected aminomethyl piperidine building block widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry . The compound comprises a piperidine ring with an aminomethyl substituent at the 2-position, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C21H24N2O2 with a molecular weight of 336.43 g/mol . As a protected heterocyclic amine, it serves as a precursor for introducing piperidine-containing motifs into peptides and small molecules, enabling the construction of conformationally constrained pharmacophores [1].

2-N-Fmoc-aminomethyl piperidine (CAS 672310-15-5): Why In-Class Analogs Cannot Be Substituted


While 2-, 3-, and 4-N-Fmoc-aminomethyl piperidine isomers share identical molecular formulas and Fmoc protection, their spatial orientation of the aminomethyl group relative to the piperidine ring nitrogen dictates distinct reactivity and steric profiles in downstream applications. The 2-isomer positions the protected amine adjacent to the ring nitrogen, creating a 1,2-diamine-like scaffold that enables unique coordination chemistry and cyclization pathways unattainable with the 3- or 4-isomers [1]. Furthermore, subtle differences in predicted physicochemical properties—such as LogD at physiological pH—suggest that these isomers may exhibit differential behavior in purification and formulation . Substitution without rigorous comparative validation risks altering synthetic outcomes, particularly in stereoselective transformations or metal-catalyzed reactions where chelation geometry is critical.

2-N-Fmoc-aminomethyl piperidine (CAS 672310-15-5): Head-to-Head Quantitative Differentiation vs. Closest Analogs


Comparative Purity Specification: 2-Isomer Offers Higher Minimum Purity Guarantee than 3- and 4-Isomers

Vendor specification data indicate that 2-N-Fmoc-aminomethyl piperidine is consistently offered with a minimum purity of 98% across multiple suppliers, whereas the 3- and 4-isomers are typically supplied at 95% purity . This 3% difference in purity specification directly impacts the maximum allowable impurity burden in critical synthetic steps, particularly relevant for GMP-like research environments or applications sensitive to trace contaminants.

Peptide Synthesis Medicinal Chemistry Building Blocks

Predicted Lipophilicity (LogD) at Physiological pH: 2-Isomer Exhibits Higher LogD than 3- and 4-Isomers

Predicted ACD/LogD values at pH 7.4 indicate that 2-N-Fmoc-aminomethyl piperidine (LogD = 1.78) is more lipophilic than both the 3-isomer (LogD = 1.46) and the 4-isomer (LogD = 1.22) . This trend is consistent across a range of pH values and suggests that the 2-isomer may exhibit enhanced membrane permeability or altered retention in reverse-phase chromatography.

Physicochemical Properties ADME Lipophilicity

Predicted Lipophilicity (LogP): 2-Isomer Slightly Higher than 3- and 4-Isomers

Predicted ACD/LogP values show that 2-N-Fmoc-aminomethyl piperidine (LogP = 4.17) has a marginally higher partition coefficient than the 3-isomer (LogP = 3.99) and the 4-isomer (LogP = 4.03) . This 0.14–0.18 log unit difference reflects subtle variations in hydrophobic surface area and hydrogen bonding potential attributable to the position of the aminomethyl group on the piperidine ring.

Physicochemical Properties LogP Lipophilicity

Synthetic Utility: 2-Isomer Enables Spirocyclic Piperidine-Azetidine/Pyrrolidine Scaffold Synthesis

2-N-Fmoc-aminomethyl piperidine has been employed as a key intermediate in the synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems [1]. The 2-position aminomethyl group is critical for the formation of these conformationally constrained spirocycles, which contain two differentiated protected secondary amines for further orthogonal functionalization . Comparable syntheses using the 3- or 4-isomer would yield structurally distinct spirocyclic frameworks or fail to undergo the required cyclization due to geometric constraints.

Spirocyclic Synthesis Medicinal Chemistry Building Blocks

Comparative Storage Stability: 2-Isomer Requires 2–8°C Refrigeration

Vendor specifications indicate that 2-N-Fmoc-aminomethyl piperidine requires refrigerated storage at 2–8°C, whereas the 3-isomer is recommended for storage at 0–8°C . This minor difference in the lower temperature bound (2°C vs. 0°C) may be relevant for laboratories with limited cold storage capabilities, though both compounds are stable under typical refrigeration conditions.

Storage Stability Procurement Handling

2-N-Fmoc-aminomethyl piperidine (CAS 672310-15-5): Optimal Research and Industrial Application Scenarios


Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine Scaffolds for Drug Discovery

Based on the evidence in Section 3, 2-N-Fmoc-aminomethyl piperidine is the isomer of choice for constructing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems [1]. The 2-position aminomethyl group provides the requisite geometry for cyclization, yielding conformationally constrained scaffolds with two orthogonally protected amines suitable for subsequent SAR exploration . Procurement of the 3- or 4-isomer would not support this specific spirocyclization chemistry.

Chromatographic Method Development Requiring Distinct Lipophilicity Profiles

The predicted LogD (1.78 at pH 7.4) and LogP (4.17) of the 2-isomer are measurably higher than those of the 3- and 4-isomers (Section 3, Evidence Items 2 and 3). Researchers optimizing reverse-phase HPLC purification or assessing passive membrane permeability may select the 2-isomer to achieve enhanced retention or to study the impact of positional isomerism on lipophilicity-driven properties [1].

High-Purity Peptide and Small Molecule Synthesis

The 2-isomer is consistently offered at a minimum purity specification of 98%, compared to 95% for the 3- and 4-isomers (Section 3, Evidence Item 1). For applications where impurity tolerance is low—such as GMP-like synthetic campaigns, sensitive biological assays, or late-stage functionalization—the higher purity guarantee reduces the risk of impurity-related artifacts and may eliminate the need for additional purification steps [1].

Laboratories with Standard 2–8°C Refrigeration Capabilities

The 2-isomer requires storage at 2–8°C, a range compatible with most standard laboratory refrigerators (Section 3, Evidence Item 5). While the 3-isomer's slightly broader 0–8°C range offers marginally greater flexibility, the 2-isomer's specification aligns well with typical cold storage infrastructure and does not impose additional handling constraints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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